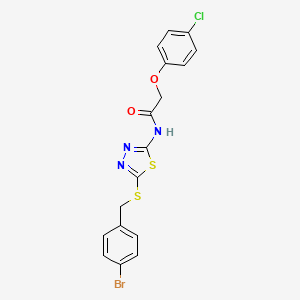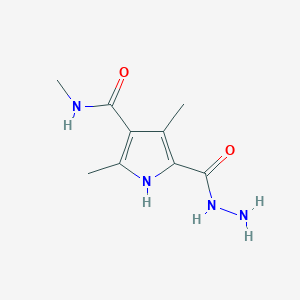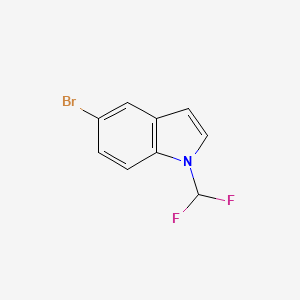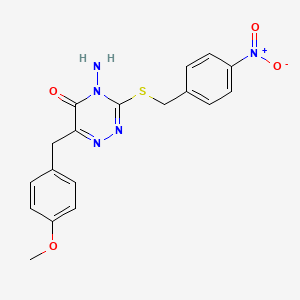![molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8](/img/structure/B2610331.png)
1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230799-13-8 . It has a molecular weight of 259.78 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .
Synthesis Analysis
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H .Chemical Reactions Analysis
The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.78 . It is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Derivatives
Asymmetric Synthesis in Aqueous Solution
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized using Aza-Diels-Alder reactions. This process involved chiral iminium ions, formed from glyoxylic acid and chiral amines, reacting with cyclopentadiene. The reaction yielded cycloadducts with high diastereomeric excess values in certain cases (Waldmann & Braun, 1991).
Enantiopure Analogues of Hydroxyproline
Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized. This process included Diels–Alder reactions and base-promoted internal nucleophilic displacement. These compounds are precursors to (−)- and (+)-epibatidine and other analogues (Avenoza et al., 2002).
Catalysis and Reaction Mechanisms
- Organocatalytic Aldol Reactions: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was prepared in enantiopure form and its potential in direct aldol reactions was assessed. Its conformational properties influenced the reaction's enantioselectivity, demonstrating the importance of acid geometry in these processes (Armstrong, Bhonoah, & White, 2009).
Novel Approaches and Syntheses
- Novel Approach to Ethanoproline: A novel method for synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) has been reported. This process involved a 10-step synthetic scheme starting from (2S,4R)-4-hydroxyproline, achieving a total yield of 22% (Grygorenko, Komarov, & Cativiela, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCAPMIOUFPCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)

![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)


![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)

![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)

![3-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2610271.png)
